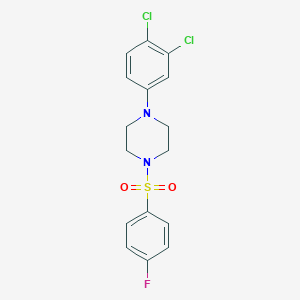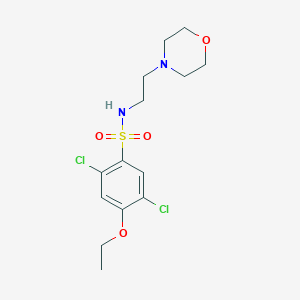
2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide, also known as DCEM, is a sulfonamide derivative that has shown potential in various scientific research applications. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
作用機序
Target of Action
The primary target of this compound is the D1 protein of photosystem-II (PS-II) . This protein plays a crucial role in photosynthesis, a process vital for the survival of plants. The compound binds at the Q B binding site of the D1 protein .
Mode of Action
The compound interacts with its target by binding to the Q B binding site of the D1 protein, which blocks the electron transfer in photosynthesis . This interaction is driven by electrostatic interactions and is energetically favorable . Amino acids such as Ala225, Ser226, Phe227, and Asn229 present in the binding site of the protein play an important role in the stability of the protein-compound complex via hydrogen bond and π-π interactions .
Biochemical Pathways
The compound affects the photosynthesis pathway by blocking electron transfer in photosystem-II (PS-II) . This disruption in the photosynthesis pathway leads to downstream effects that inhibit the growth of plants, particularly weeds.
Pharmacokinetics
The compound has shown a higher binding affinity and inhibition constant than the reference ligand molecule , suggesting it may have good bioavailability.
Result of Action
The result of the compound’s action is the inhibition of photosynthesis, which leads to the death of the plant. In particular, the compound has shown comparable activity to the reference herbicide (isoproturon) against Phalaris minor, a major weed of wheat crop .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. It’s worth noting that the compound was evaluated for its herbicidal activity and specificity through a whole plant assay under laboratory-controlled conditions .
実験室実験の利点と制限
2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has several advantages for lab experiments, including its potent anticancer, antiviral, and antibacterial activities, and its ability to inhibit the activity of certain enzymes and proteins involved in cancer cell proliferation, virus replication, and bacterial growth. However, this compound has some limitations, including its low solubility in water, which can make it difficult to prepare stock solutions, and its potential toxicity, which can limit its use in certain experiments.
将来の方向性
There are several potential future directions for 2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide research. One possible direction is to explore the use of this compound in combination with other anticancer, antiviral, or antibacterial agents to enhance its activity. Another possible direction is to investigate the potential use of this compound in the treatment of other diseases, such as autoimmune diseases or neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to optimize its synthesis and formulation for use in various scientific research applications.
合成法
2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide can be synthesized using different methods, including the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethoxyacetic acid followed by reduction with iron powder and then reacting with 2-morpholinoethylamine. Another method involves the reaction of 2,5-dichloro-4-nitrobenzenesulfonamide with ethyl chloroformate, followed by reduction with sodium dithionite and then reacting with 2-morpholinoethylamine. The yield of this compound using these methods ranges from 50-70%.
科学的研究の応用
2,5-dichloro-4-ethoxy-N-(2-morpholinoethyl)benzenesulfonamide has been studied for its potential in various scientific research applications, including anticancer, antiviral, and antibacterial activities. Studies have shown that this compound has potent anticancer activity against various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to inhibit the replication of herpes simplex virus and respiratory syncytial virus. Additionally, this compound has been shown to have antibacterial activity against gram-positive and gram-negative bacteria.
特性
IUPAC Name |
2,5-dichloro-4-ethoxy-N-(2-morpholin-4-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2N2O4S/c1-2-22-13-9-12(16)14(10-11(13)15)23(19,20)17-3-4-18-5-7-21-8-6-18/h9-10,17H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYCZSXALFACQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NCCN2CCOCC2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-Bromo-2,4-dimethylphenyl)sulfonyl]azepane](/img/structure/B512831.png)


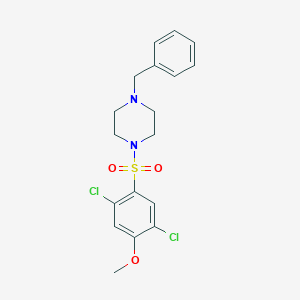
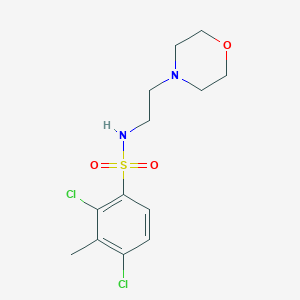
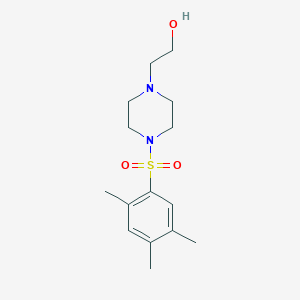
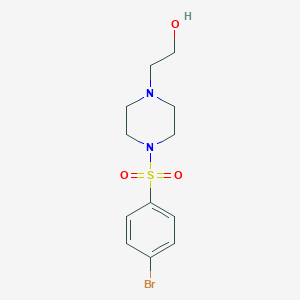
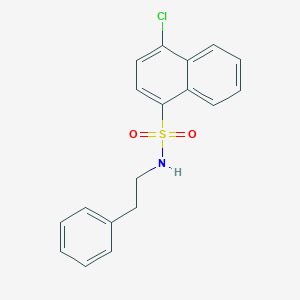
![1-Benzyl-4-[(4-bromo-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512850.png)
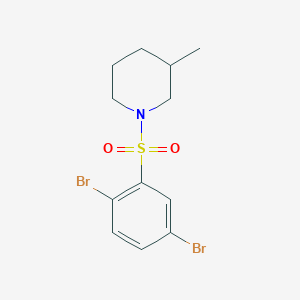
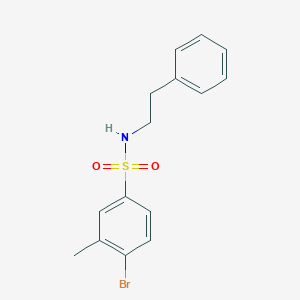
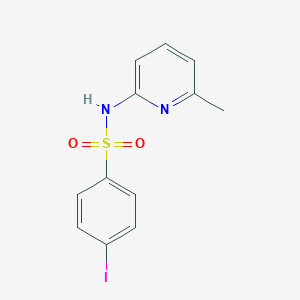
![1-(3,4-Dichlorophenyl)-4-[(2-methoxy-4-methylphenyl)sulfonyl]piperazine](/img/structure/B512858.png)
